2-phenyl-N-pyridin-4-ylquinolin-4-amine
Description
Properties
Molecular Formula |
C20H15N3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-phenyl-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C20H15N3/c1-2-6-15(7-3-1)19-14-20(22-16-10-12-21-13-11-16)17-8-4-5-9-18(17)23-19/h1-14H,(H,21,22,23) |
InChI Key |
VVIKRNRRCSGXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-phenyl-N-pyridin-4-ylquinolin-4-amine generally involves:
- Construction or functionalization of the quinoline core.
- Introduction of the phenyl substituent at the 2-position.
- Amination at the 4-position with a pyridin-4-yl amine.
Cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination are commonly employed for the installation of aryl and amino substituents.
Suzuki-Miyaura Cross-Coupling for Phenyl Substitution at C2
One effective approach involves starting from a halogenated quinoline intermediate, such as 6-bromo-4-aminoquinoline , and performing Suzuki coupling with phenylboronic acid to introduce the phenyl group at the 2-position.
- Procedure Example :
A mixture of 6-bromo-4-aminoquinoline derivative (1 eq), phenylboronic acid (1.2 eq), sodium carbonate (2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) in a 1,4-dioxane/water mixture is deoxygenated with nitrogen and stirred at 80 °C for 8 hours. After cooling, the mixture is extracted and purified by column chromatography to yield the 2-phenyl-4-aminoquinoline derivative.
Buchwald-Hartwig Amination for N-Pyridin-4-yl Substitution
The 4-amino group of quinoline can be functionalized by nucleophilic aromatic substitution or palladium-catalyzed amination with pyridin-4-yl amine:
- Procedure Example :
6-bromo-4-chloroquinoline is reacted with pyridin-4-amine under Buchwald-Hartwig amination conditions using a palladium catalyst, base, and appropriate ligands in a polar solvent, yielding the 6-bromo-N-(pyridin-4-yl)quinolin-4-amine intermediate.
One-Pot Multi-Component Synthesis Approaches
Recent methodologies include modular, one-pot, multi-component reactions that combine bromoanilines, alkynes, and isocyanides to synthesize substituted 4-aminoquinolines, which could be adapted for preparing 2-phenyl-N-pyridin-4-ylquinolin-4-amine derivatives.
- General Procedure :
A mixture of bromoaniline, alkyne, isocyanide, base (e.g., cesium carbonate), copper bromide, and palladium catalyst in dry DMF is stirred under nitrogen at 90 °C for 16 hours. After acid treatment and work-up, the product is purified by chromatography.
Alternative Synthetic Routes via Imidoylative Sonogashira Coupling
Another approach involves the imidoylative Sonogashira coupling followed by acid-mediated cyclization to construct 4-aminoquinoline derivatives, which can be further functionalized:
Data Tables Summarizing Key Preparation Conditions
| Method | Starting Materials | Catalysts/Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 6-bromo-4-chloroquinoline + pyridin-4-amine | Pd catalyst, base (Na2CO3) | 1,4-dioxane/H2O | 80 | 8 h | ~48 | Amination at 4-position |
| Suzuki-Miyaura Coupling | 6-bromo-N-(pyridin-4-yl)quinolin-4-amine + phenylboronic acid | Pd(PPh3)4, Na2CO3 | 1,4-dioxane/H2O | 80 | 8 h | 70-85 | Phenyl at 2-position |
| One-pot Multi-component | Bromoaniline + alkyne + isocyanide | Pd, CuBr, Cs2CO3 | DMF | 90 | 16 h | 70-77 | For 4-aminoquinoline derivatives |
Research Discoveries and Optimization Insights
- Catalyst and Ligand Selection : Xantphos and Pd(PPh3)4 have been effective catalysts for cross-coupling steps, enhancing yields and selectivity.
- Base Effects : Cesium carbonate and sodium carbonate are common bases facilitating coupling reactions by deprotonating amines or activating boronic acids.
- Temperature Optimization : Elevated temperatures (80–110 °C) favor coupling efficiency but require careful control to avoid decomposition.
- Solvent Systems : Mixed aqueous-organic solvents (1,4-dioxane/water) improve solubility of reagents and catalyst activity.
- Purification : Silica gel chromatography with gradients of hexane/ethyl acetate/triethylamine mixtures is standard for isolating pure products.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted quinolines, pyridines, and phenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Phenyl-N-pyridin-4-ylquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Analogues
Key Observations :
- Substituent Effects : The position and nature of substituents significantly influence physicochemical properties. For instance, the pyridin-4-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to the isopropyl group in C₁₈H₁₈N₂ .
- Chlorine Substitution : The 7-chloro derivative (C₁₅H₁₂ClN₃ ) exhibits a higher molecular weight due to chlorine but lacks data on bioactivity, unlike chlorinated pyrimidines with confirmed antimicrobial effects .
Pyridine/Pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing Groups : Nitro substituents (e.g., in C₂₃H₁₈N₄O₂ ) may reduce solubility but enhance binding affinity in certain targets .
Piperidine and Piperazine Derivatives
Key Observations :
- Heterocyclic Fusion: Pyrido-pyrazine derivatives (e.g., C₂₅H₂₃FN₆) exhibit enhanced kinase inhibitory activity due to planar fused-ring systems, suggesting that the quinoline core in the target compound may offer similar advantages .
- Piperidine Moieties : Incorporation of piperidine (as in C₂₆H₃₈N₂O₂ , MW: 411.1) can improve metabolic stability, a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
